2-Furanethanethiol

flavor chemistry structure–odor relationships aroma formulation

2‑Furanethanethiol (CAS 59020‑92‑7; IUPAC: 2‑(furan‑2‑yl)ethane‑1‑thiol) is a heterocyclic mercaptan featuring a furan ring separated from the thiol group by a two‑carbon ethylene spacer. Unlike the more widely cited furfuryl mercaptan (2‑furanmethanethiol, CAS 98‑02‑2), which carries the ‑SH group on a single methylene bridge, the elongated side‑chain of 2‑furanethanethiol fundamentally alters its sensory profile from a classic “roasted‑coffee” character to a predominantly meaty, roasted‑onion note with caramel undertones.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 59020-92-7
Cat. No. B3384936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanethanethiol
CAS59020-92-7
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CCS
InChIInChI=1S/C6H8OS/c8-5-3-6-2-1-4-7-6/h1-2,4,8H,3,5H2
InChIKeyKVGFSMLVDUBJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanethanethiol (CAS 59020‑92‑7) Procurement-Relevant Identity Guide – Compound Class, Structural Differentiation, and Industrial Positioning


2‑Furanethanethiol (CAS 59020‑92‑7; IUPAC: 2‑(furan‑2‑yl)ethane‑1‑thiol) is a heterocyclic mercaptan featuring a furan ring separated from the thiol group by a two‑carbon ethylene spacer. Unlike the more widely cited furfuryl mercaptan (2‑furanmethanethiol, CAS 98‑02‑2), which carries the ‑SH group on a single methylene bridge, the elongated side‑chain of 2‑furanethanethiol fundamentally alters its sensory profile from a classic “roasted‑coffee” character to a predominantly meaty, roasted‑onion note with caramel undertones [1]. This structural distinction is the primary driver of its differentiated procurement value, as the compound cannot serve as a drop‑in replacement for furfuryl mercaptan in formulations that demand a coffee‑centric aroma, yet it offers a unique balance of meaty and roasted attributes that is difficult to achieve with other in‑class thiols [2].

Why 2‑Furanethanethiol (CAS 59020‑92‑7) Cannot Be Interchanged with Furfuryl Mercaptan or Other Furan‑Based Thiols – Structural Determinants of Sensory Performance


Systematic structure–odor relationship studies demonstrate that the distance between the furan ring and the thiol group is the decisive parameter controlling both odor quality and potency. Elongation of the carbon side‑chain from one methylene unit (as in furfuryl mercaptan) to two methylene units (as in 2‑furanethanethiol) abolishes the characteristic coffee‑like aroma and replaces it with a meaty, roasted‑onion character [1]. Furthermore, this elongation raises the odor threshold, meaning higher concentrations are required to achieve the same sensory intensity compared with furfuryl mercaptan. Simply increasing the dosage of a generic “furan thiol” in a formulation is therefore ineffective: the qualitative odor change, not merely the potency shift, makes substitution impossible without reformulation [1]. The quantitative evidence below substantiates exactly how this structural difference translates into measurable performance divergence.

2‑Furanethanethiol (CAS 59020‑92‑7) Quantitative Differentiation Evidence – Head‑to‑Head Comparisons Against Closest Analogs


Odor Quality Divergence: Elongation of the Side‑Chain Abolishes Coffee‑Like Character and Introduces a Meaty Note

In a systematic study of 46 heterocyclic mercaptans, Schoenauer and Schieberle demonstrated that separating the thiol group from the furan ring by an elongation of the carbon side‑chain—specifically from one methylene (furan‑2‑ylmethanethiol, 1) to two methylenes (2‑(furan‑2‑yl)ethane‑1‑thiol, i.e., 2‑furanethanethiol)—caused a complete loss of the coffee‑like odor quality [1]. Whereas furan‑2‑ylmethanethiol (furfuryl mercaptan) universally exhibits a “roasted coffee” character, 2‑furanethanethiol yields a predominantly meaty, roasted‑onion aroma with caramel undertones, as confirmed by independent GC‑olfactometry studies that assigned an OAV of 78 for the “meaty” descriptor at a concentration of 0.3 μg/kg in a model chicken broth matrix [2]. Of the 46 compounds evaluated, only four retained coffee‑like character; the chain‑elongated homolog did not [1].

flavor chemistry structure–odor relationships aroma formulation

Odor Threshold Elevation: 2‑Furanethanethiol vs. Furan‑2‑ylmethanethiol – Potency Implications for Formulation

The Schoenauer and Schieberle (2018) structure–odor study established that furan‑2‑ylmethanethiol (furfuryl mercaptan) possesses the lowest odor threshold among all 46 heterocyclic mercaptans tested, at 0.00025 ng/L in air [1]. In contrast, homologous ω‑(furan‑2‑yl)alkane‑1‑thiols with elongated side chains—including the two‑carbon analog corresponding to 2‑furanethanethiol—exhibited substantially higher odor thresholds. Specifically, the threshold for (furan‑2‑yl)heptane‑1‑thiol (seven‑carbon chain) was reported as 350 ng/L in air, representing an increase by a factor of >45,000 relative to the one‑carbon benchmark [1]. While the precise threshold of 2‑furanethanethiol (two‑carbon chain) was not determined in that study, the authors explicitly stated that “a separation of the thiol group from the furan ring by an elongation of the carbon side chain caused a loss of the coffee‑like odor and also led to an increase in odor thresholds” and that “none [of the 46 compounds] showed a lower odor threshold” than the one‑carbon reference [1]. Furfuryl mercaptan’s threshold in water is independently reported at 0.005 ppb (5 ng/L) [2].

odor threshold potency ranking sensory science

Balanced Odor Activity Value (OAV) in Savory Matrices: 2‑Furanethanethiol vs. 2‑Furfurylthiol in a Model Broth System

In a thermally treated hydrolyzed mushroom protein–cysteine model system designed to enhance saltiness perception, Lopez et al. (2019) quantified 16 key odorants and calculated odor activity values (OAVs). 2‑Furfurylthiol (furfuryl mercaptan) dominated with an OAV of 610 (coffee descriptor), whereas 1‑(2‑furyl)ethanethiol (synonymous with 2‑furanethanethiol, CAS 59020‑92‑7) contributed an OAV of 78 (meaty descriptor) [1]. This OAV ratio of approximately 7.8:1 demonstrates that while 2‑furanethanethiol is less potent on an absolute basis, it still ranks as the second most impactful sulfur‑containing odorant in the system, substantially exceeding sotolon (OAV 20), indole (OAV 8), 2‑methyl‑3‑(methyldithio)furan (OAV 3), and p‑cresol (OAV 1) [1]. A consumer sensory panel (n = 96) confirmed that the aroma simulation model incorporating these odorants at their quantified concentrations significantly enhanced perceived saltiness in low‑sodium chicken broth (p = 0.020) [1].

odor activity value savory flavor Maillard reaction

Synergistic Use in Patented Aroma Compositions: Defined Ratio Requirements with 2‑Furanmethanethiol

US Patent 7,867,540 (Mars, Inc.) discloses that 2‑furanethanethiol is a member of the third component family—alongside 2‑(1‑mercaptoethyl)furan and bis‑(2‑furfuryl) disulfide—in a three‑component aroma composition designed to produce a cooked, roasted character [1]. The patent explicitly teaches that if the third component level “is too low, the roast note will be too low and the aroma won't smell as cooked,” and if “too high, the aroma will have too much burnt character” [1]. Preferred ratios in the final composition are specified as 2‑(1‑mercaptoethyl)furan (or 2‑furanethanethiol): 2‑furanmethanethiol: 4‑hydroxy‑2,5‑dimethyl‑3(2H)‑furanone = x:y:z, where x ranges from 13 to 17, y from 13 to 17, and z from 1 to 3 [1]. This established a precisely defined formulation window in which 2‑furanethanethiol is functionally non‑interchangeable with its one‑carbon analog.

aroma composition patent formulation roast note modulation

Absence of Regulatory Flavor Approval vs. FEMA GRAS Status of Furfuryl Mercaptan: Procurement Gatekeeping Relevance

Furfuryl mercaptan (2‑furanmethanethiol, CAS 98‑02‑2) holds FEMA GRAS status (FEMA No. 2493) and is approved for use in food flavorings with established use levels (e.g., 0.0001–0.5 ppm in finished consumer products; Council of Europe limits: 30 ppm in foods, 1 ppm in beverages) [1]. In contrast, 2‑furanethanethiol (CAS 59020‑92‑7) is explicitly listed by industry reference databases (The Good Scents Company, Perflavory) as “not for fragrance use” and “not for flavor use” [2]. This regulatory asymmetry means that 2‑furanethanethiol cannot be directly substituted into food or flavor formulations that require FEMA‑listed ingredients, even if its sensory profile were desirable.

regulatory status FEMA GRAS flavor ingredient compliance

2‑Furanethanethiol (CAS 59020‑92‑7) – Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Savory Flavor Research and Model System Development – Meaty Note with Controlled Potency

When constructing aroma simulation models for meat‑like, broth, or umami‑enhancing applications, 2‑furanethanethiol offers a quantitatively characterized meaty OAV (78) at 0.3 μg/kg in model systems, positioning it as a more manageable alternative to the ultra‑potent coffee‑dominant furfuryl mercaptan (OAV 610) [1]. Its intermediate potency reduces the risk of over‑flavoring while still delivering a measurable, consumer‑validated contribution to perceived saltiness enhancement (p = 0.020, n = 96) [1].

Patented Roast‑Flavor Composition Formulation – Practicing US 7,867,540

Industrial users seeking to formulate cooked‑roast aroma compositions according to the Mars, Inc. patent must incorporate 2‑furanethanethiol (or its structural analog 2‑(1‑mercaptoethyl)furan) within the prescribed ratio window of 13–17 parts relative to 13–17 parts 2‑furanmethanethiol and 1–3 parts 4‑hydroxy‑2,5‑dimethyl‑3(2H)‑furanone [2]. Substitution with alternative thiols outside this family would fail to achieve the claimed cooked‑roast balance, as taught by the patent specification.

Structure–Odor Relationship Studies and Olfactory Receptor Research

As one of the systematically characterized compounds in the Schoenauer and Schieberle (2018) library of 46 heterocyclic mercaptans, 2‑furanethanethiol serves as a critical data point for understanding the effect of side‑chain length on odor quality switching (coffee → meaty) and threshold elevation [3]. Research groups investigating olfactory coding of sulfur‑containing odorants can use this compound as a validated structural probe for chain‑length‑dependent receptor activation studies.

Non‑Food Industrial Aroma and Chemical Intermediate Applications

For non‑food applications where FEMA GRAS listing is not required—such as fragrance research, air‑quality olfactometry standards, or chemical synthesis of downstream furan‑thiol derivatives—2‑furanethanethiol provides the distinct meaty‑roasted character confirmed by GC‑olfactometry without the regulatory constraints that limit its food‑use counterpart [3]. Its boiling point (186.2 ± 23.0 °C at 760 mmHg) and vapor pressure (0.9 ± 0.3 mmHg at 25 °C) [3] also define its handling and volatilization profile for experimental design.

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